molecular formula C18H15N3O3S2 B2979555 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 922817-75-2

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2979555
CAS No.: 922817-75-2
M. Wt: 385.46
InChI Key: SNNGOSDGFVEBRK-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with an ethylthio group and a nitrophenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe ethylthio group is then added through a substitution reaction, and finally, the benzamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-25-15-5-3-4-13(10-15)17(22)20-18-19-16(11-26-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNGOSDGFVEBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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